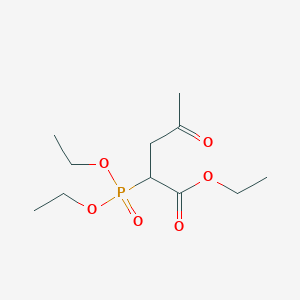![molecular formula C29H25N5O2 B14313370 4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide CAS No. 115205-70-4](/img/structure/B14313370.png)
4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an azido group, a pyrene moiety, and a benzamide core, making it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The azido group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by an azide ion. The pyrene moiety is then attached via an amide bond formation, often using coupling agents like diethylphosphorocyanidate (DEPC) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Sodium azide (NaN₃) is typically used for introducing the azido group.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studying protein-ligand interactions due to its fluorescent pyrene moiety.
Medicine: Investigated for its potential antiviral properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The pyrene moiety allows for fluorescence-based detection and imaging, making it useful in biological assays. The benzamide core can interact with various enzymes and receptors, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4- (2- (6-amino-4-oxo-4,5-dihydro-1H-pyrrolo [2,3-d]pyrimidin-3-yl)ethyl)benzamide
- 4-Oxo-4,6,7,8-tetrahydropyrrolo [1,2-a]pyrimidine-6-carboxylic acid
Uniqueness
4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide is unique due to its combination of an azido group, a pyrene moiety, and a benzamide core. This combination imparts distinct chemical reactivity and fluorescence properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
115205-70-4 |
|---|---|
Fórmula molecular |
C29H25N5O2 |
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
4-azido-N-[6-oxo-6-(pyren-1-ylamino)hexyl]benzamide |
InChI |
InChI=1S/C29H25N5O2/c30-34-33-23-14-10-22(11-15-23)29(36)31-18-3-1-2-7-26(35)32-25-17-13-21-9-8-19-5-4-6-20-12-16-24(25)28(21)27(19)20/h4-6,8-17H,1-3,7,18H2,(H,31,36)(H,32,35) |
Clave InChI |
LQEVXSNHIWBUPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC(=O)CCCCCNC(=O)C5=CC=C(C=C5)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14313287.png)
![3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine]](/img/structure/B14313293.png)
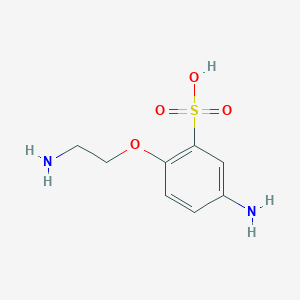
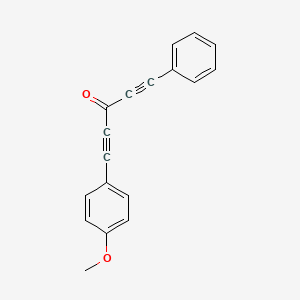
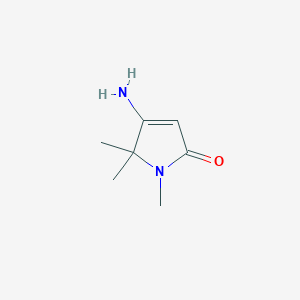
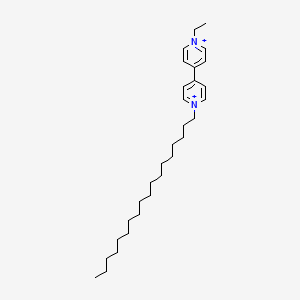

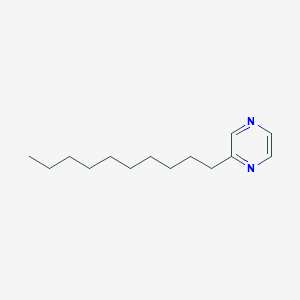
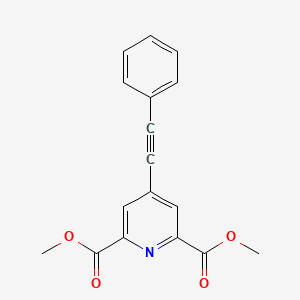

![1-[(But-2-en-1-yl)oxy]cyclohex-1-ene](/img/structure/B14313347.png)

